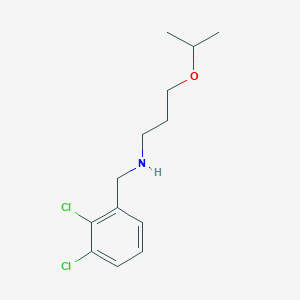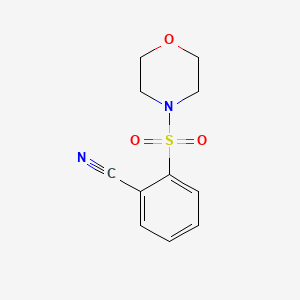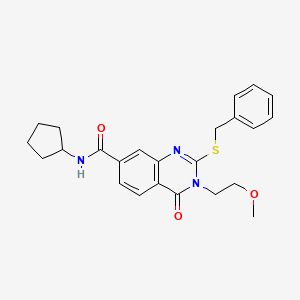![molecular formula C17H17ClN2O4 B2960054 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl CAS No. 1054311-42-0](/img/structure/B2960054.png)
3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl” is a chemical compound with the CAS Number: 1054311-42-0 . It has a linear formula of C17H17ClN2O4 . This compound is a versatile material with potential in scientific research. Its unique structure offers opportunities for various applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular weight of this compound is 348.79 . The InChI code for this compound is 1S/C17H16N2O4.ClH/c1-22-13-6-4-12 (5-7-13)18-17-19-14-10-11 (3-9-16 (20)21)2-8-15 (14)23-17;/h2,4-8,10H,3,9H2,1H3, (H,18,19) (H,20,21);1H . This code provides a specific string of characters that represent the molecular structure of the compound.It appears as a white to yellow solid . The compound’s molecular formula is C17H17ClN2O4 .
Aplicaciones Científicas De Investigación
1. Mechanistic Investigation in Chemistry
Arcelli et al. (2001) conducted a kinetic investigation of the acid hydrolysis of N-(methoxyprop-2-yl)benzanilide, which is related to the chemical structure of 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl. They clarified the mechanism involving ether cleavage assisted by the amide group, providing insights into the chemical behavior of similar compounds (Arcelli et al., 2001).
2. Applications in Materials Science
Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to the chemical , as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of similar compounds in creating bio-based materials with a wide range of applications (Trejo-Machin et al., 2017).
3. Potential in Luminescent Dyes
Olkhovik et al. (2006) developed a synthesis method for compounds including 4,4′-bis[5-alkyl(aryl)benzoxazol-2-yl]-2-hydroxy-(alkoxy)biphenyls, which are of interest as luminescent dyes. This research indicates the applicability of similar benzoxazole derivatives in the field of luminescent materials (Olkhovik et al., 2006).
4. Antiproliferative Activity in Cancer Research
Božić et al. (2017) synthesized derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, similar in structure to the compound , and evaluated their antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Božić et al., 2017).
5. Development of Bioactive Materials
Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, which has structural similarities to the compound . This research highlights the use of such compounds in creating materials with potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(4-methoxyanilino)-1,3-benzoxazol-5-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4.ClH/c1-22-13-6-4-12(5-7-13)18-17-19-14-10-11(3-9-16(20)21)2-8-15(14)23-17;/h2,4-8,10H,3,9H2,1H3,(H,18,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOHNXEOQBVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)